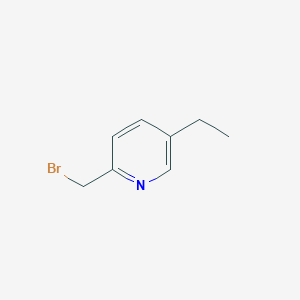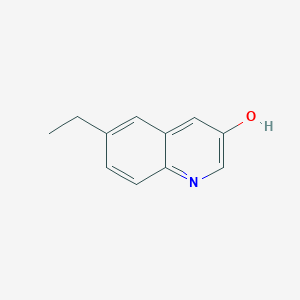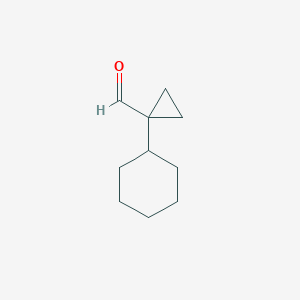
1-Cyclohexylcyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexylcyclopropane-1-carbaldehyde is an organic compound characterized by a cyclohexyl group attached to a cyclopropane ring, which in turn is bonded to an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylcyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with cyclopropanecarboxaldehyde. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the stability of the intermediate products.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes steps such as distillation and recrystallization to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles, leading to ring-opening and formation of different products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions
Major Products Formed:
Oxidation: 1-Cyclohexylcyclopropane-1-carboxylic acid
Reduction: 1-Cyclohexylcyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives
Scientific Research Applications
1-Cyclohexylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexylcyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various chemical transformations that can modulate biological pathways.
Comparison with Similar Compounds
Cyclopropanecarboxaldehyde: Lacks the cyclohexyl group, making it less sterically hindered and more reactive.
Cyclohexylcarbaldehyde: Lacks the cyclopropane ring, resulting in different reactivity and stability.
Cyclopropylmethanol: Similar structure but with an alcohol group instead of an aldehyde, leading to different chemical behavior.
Uniqueness: 1-Cyclohexylcyclopropane-1-carbaldehyde is unique due to the combination of the cyclohexyl group and the cyclopropane ring, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-cyclohexylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c11-8-10(6-7-10)9-4-2-1-3-5-9/h8-9H,1-7H2 |
InChI Key |
XSZIXASAQQLJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13248883.png)

![Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine](/img/structure/B13248888.png)
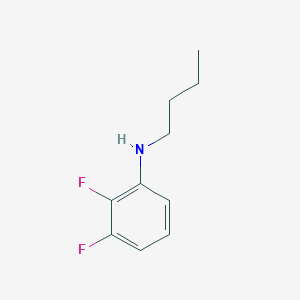
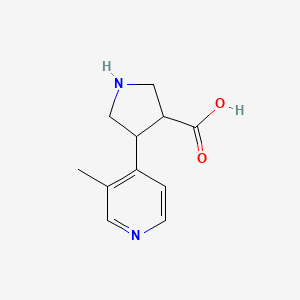
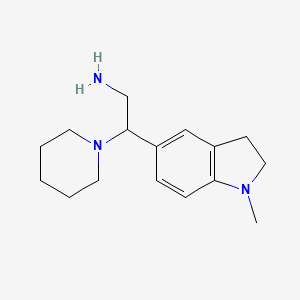
![3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13248902.png)
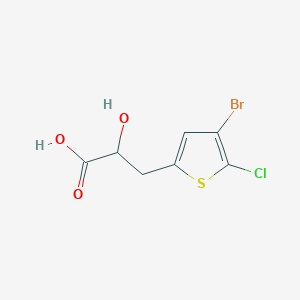
![3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13248919.png)
![N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B13248922.png)
![5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene](/img/structure/B13248944.png)
![5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13248945.png)
